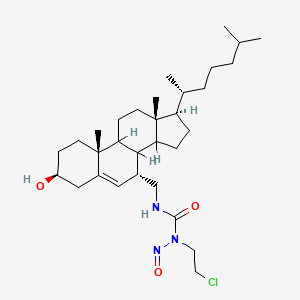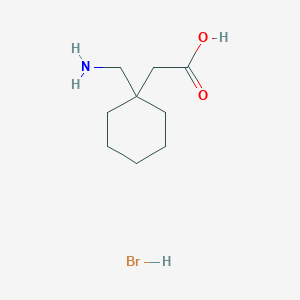
Gabapentin hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gabapentin hydrobromide is a derivative of gabapentin, a medication primarily used to treat neuropathic pain and partial seizures. Gabapentin itself is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). This compound is used in various research and clinical settings due to its unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: Gabapentin hydrobromide can be synthesized through several methods. One common approach involves the reaction of gabapentin with hydrobromic acid. The process typically involves dissolving gabapentin in a suitable solvent, such as water or ethanol, and then adding hydrobromic acid to the solution. The reaction is usually carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves using high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity.
化学反应分析
Types of Reactions: Gabapentin hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its primary amine form.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
Gabapentin hydrobromide is utilized in numerous scientific research fields:
Chemistry: It serves as a model compound for studying the reactivity of GABA analogues.
Biology: Researchers use it to investigate the role of GABAergic systems in various biological processes.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
作用机制
Gabapentin hydrobromide exerts its effects by modulating the activity of voltage-gated calcium channels in the nervous system. It binds to the alpha-2-delta subunit of these channels, reducing calcium influx and subsequently decreasing the release of excitatory neurotransmitters. This mechanism helps alleviate neuropathic pain and control seizures.
相似化合物的比较
Gabapentin hydrobromide is compared with other GABA analogues, such as:
Pregabalin: Similar in structure and function but has a higher binding affinity for the alpha-2-delta subunit.
Vigabatrin: Inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: Inhibits GABA reuptake, prolonging its action.
Uniqueness: this compound is unique due to its specific binding to the alpha-2-delta subunit, which distinguishes it from other GABA analogues. Its relatively benign side effect profile and lack of significant drug interactions make it a valuable compound in both research and clinical settings.
属性
CAS 编号 |
797762-15-3 |
|---|---|
分子式 |
C9H18BrNO2 |
分子量 |
252.15 g/mol |
IUPAC 名称 |
2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H |
InChI 键 |
DJOITRXLMIEMFM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CC(=O)O)CN.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




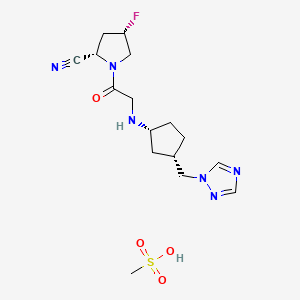

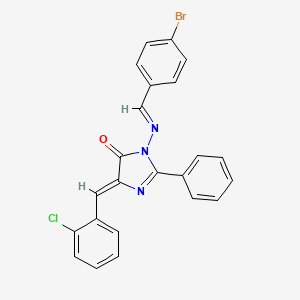

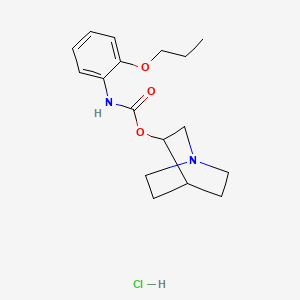
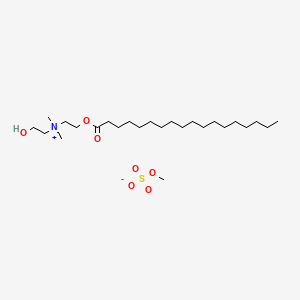
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)

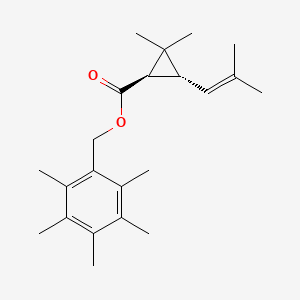
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
